molecular formula C21H17N3O7S B269700 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate

2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate

Cat. No. B269700
M. Wt: 455.4 g/mol
InChI Key: NENLMTFHAOFOIX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate, also known as NBD-MSB, is a fluorescent probe commonly used in biochemical research. This compound is a sulfonated derivative of the fluorescent dye 2-(2'-hydroxy-5'-methylphenyl)benzoxazole (HMB) and is widely used in fluorescence microscopy and flow cytometry.

Mechanism of Action

The mechanism of action of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate is based on its ability to bind to specific molecules and emit fluorescence upon excitation with light. The fluorescent properties of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate are due to the presence of a fluorophore that absorbs light at a specific wavelength and emits light at a longer wavelength. When 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate binds to a target molecule, it undergoes a conformational change that alters its fluorescent properties, allowing it to be detected and quantified.
Biochemical and physiological effects:
2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate has been used to study a wide range of biochemical and physiological processes. It has been used to study the structure and function of proteins, including enzymes, receptors, and transporters. It has also been used to study the localization and dynamics of lipids and other biomolecules in living cells. In addition, 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate has been used to study the effects of drugs and other compounds on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate is its high sensitivity and specificity. It can be used to detect and quantify specific molecules in complex biological samples. In addition, 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate is easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to the use of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate. It is sensitive to environmental factors such as pH and temperature, which can affect its fluorescent properties. In addition, 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for the use of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate in biochemical research. One area of interest is the development of new fluorescent probes based on 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate that have improved properties such as increased sensitivity and specificity. Another area of interest is the use of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate in combination with other techniques such as mass spectrometry and X-ray crystallography to study the structure and function of biomolecules in more detail. Finally, 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate could be used to study the effects of drugs and other compounds on cellular processes in disease models, potentially leading to the development of new therapies.

Synthesis Methods

The synthesis of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate involves the reaction of 2-(2'-hydroxy-5'-methylphenyl)benzoxazole (HMB) with 3-nitrobenzoylhydrazine and 6-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and produces 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate as a yellow powder with a high yield.

Scientific Research Applications

2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate is a widely used fluorescent probe in biochemical research. It is commonly used to study the structure and function of proteins, lipids, and other biomolecules. The fluorescent properties of 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate make it an excellent tool for studying the localization and dynamics of molecules in living cells. It can be used to label specific proteins or lipids and track their movement in real-time using fluorescence microscopy or flow cytometry.

properties

Product Name

2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-6-methoxyphenyl benzenesulfonate

Molecular Formula

C21H17N3O7S

Molecular Weight

455.4 g/mol

IUPAC Name

[2-methoxy-6-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H17N3O7S/c1-30-19-12-6-8-16(20(19)31-32(28,29)18-10-3-2-4-11-18)14-22-23-21(25)15-7-5-9-17(13-15)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+

InChI Key

NENLMTFHAOFOIX-HYARGMPZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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